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molecular formula C13H6F4O B1302298 3,3',4,4'-Tetrafluorobenzophenone CAS No. 117320-03-3

3,3',4,4'-Tetrafluorobenzophenone

Cat. No. B1302298
M. Wt: 254.18 g/mol
InChI Key: JJJYUJKMLDIINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274583B1

Procedure details

A solution of 3,4-difluorobenzoyl chloride (2.206 g, 12.5 mmol) in ethyl ether (20 mL) was cooled to 0° C. and treated with the crude mixture from Example 31 (25 mmol). The reaction was stirred at 0° C. (3 h) and quenched with aqueous ammonium chloride solution. The resulting mixture was stirred at room temperature overnight. The aqueous layer was extracted with two additional portions of ethyl ether and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography on silica gel (5% EtOAc/hexane) afforded the title compound (28).
Quantity
2.206 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
25 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](Cl)=[O:6]>C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([C:5]([C:8]2[CH:4]=[CH:3][C:2]([F:1])=[C:10]([F:11])[CH:9]=2)=[O:6])[CH:8]=[CH:9][C:10]=1[F:11]

Inputs

Step One
Name
Quantity
2.206 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
crude mixture
Quantity
25 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. (3 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous ammonium chloride solution
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two additional portions of ethyl ether
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(=O)C1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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